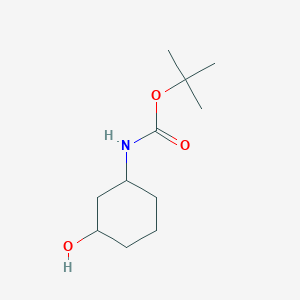

Tert-butyl (3-hydroxycyclohexyl)carbamate

Description

Significance of Carbamate (B1207046) Functional Groups in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. amazonaws.comnumberanalytics.com In this process, functional groups are key to identifying strategic bond disconnections that correspond to reliable chemical reactions. amazonaws.comnumberanalytics.com The carbamate group is particularly useful in this regard. masterorganicchemistry.com It can be disconnected retrosynthetically to reveal an amine and a chloroformate or a similar carbonyl precursor, representing a reliable forward reaction for its formation. amazonaws.com This strategic disconnection allows chemists to simplify complex targets, such as the antiarrhythmic agent amelfolide, by breaking them down into manageable amine and acyl fragments. amazonaws.com

Role of the Tert-butyl Carbamate (Boc) Protecting Group in Multistep Synthesis

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block the reactivity of one group to allow a reaction to occur selectively at another site. This is the role of a protecting group. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines, converting them into tert-butyl carbamates. total-synthesis.combzchemicals.com

The Boc group is favored for several reasons:

Ease of Installation: It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comwikipedia.org

Stability: The resulting carbamate is robust and inert to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. masterorganicchemistry.comtotal-synthesis.com

Ease of Removal: The Boc group is acid-labile, meaning it can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgacsgcipr.org This cleavage proceeds through a stable tertiary carbocation intermediate. total-synthesis.com

Orthogonality: Its acid-lability makes it "orthogonal" to other common protecting groups like the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group. total-synthesis.com This allows for the selective deprotection of one group while others remain intact, a crucial strategy in complex syntheses like solid-phase peptide synthesis (SPPS). total-synthesis.comresearchgate.net

Overview of N-Boc Protection Strategies for Amino Alcohols

Amino alcohols contain both a nucleophilic amine and a hydroxyl group. To achieve selective reaction at one of these sites, protection of the other is necessary. The N-Boc protection strategy is highly effective for selectively masking the amine in the presence of a hydroxyl group. researchgate.net

The greater nucleophilicity of the amine compared to the alcohol allows for chemoselective N-tert-butyloxycarbonylation. total-synthesis.comresearchgate.net The reaction is typically carried out by treating the amino alcohol with di-tert-butyl dicarbonate. Various conditions can be employed, sometimes using a base like triethylamine (B128534) or sodium hydroxide, although the reaction can often proceed without a base. total-synthesis.comwikipedia.org Solvent-free protocols and the use of catalysts like nanocerium oxide or iodine have been developed to improve efficiency and environmental friendliness. researchgate.net Studies have shown that alcoholic solvents can significantly accelerate the rate of Boc protection for some amines, even without a base. wuxibiology.com This chemoselectivity prevents unwanted side reactions, such as the formation of oxazolidinones, which can occur under harsher conditions. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKYKMHCKDLTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620219 | |

| Record name | tert-Butyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610302-03-9 | |

| Record name | tert-Butyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxycyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 3 Hydroxycyclohexyl Carbamate

Direct N-Boc Protection of 3-Aminocyclohexanol (B121133) Precursors

The most straightforward method for synthesizing tert-butyl (3-hydroxycyclohexyl)carbamate is the direct N-acylation of 3-aminocyclohexanol. This reaction utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the Boc group onto the nitrogen atom of the amine. evitachem.comwikipedia.org

The reaction between an amine and di-tert-butyl dicarbonate is a widely used method for creating N-Boc derivatives. wikipedia.org The efficiency and selectivity of this transformation can be highly dependent on the chosen reaction conditions, including the solvent and catalyst.

Typically, the reaction is conducted in the presence of a base. organic-chemistry.org Catalysts such as 4-(dimethylaminopyridine) (DMAP) are often employed to accelerate the coupling; however, reaction conditions must be carefully controlled to prevent the formation of byproducts like ureas. chemicalbook.com The choice of solvent also plays a critical role. For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can function as both a solvent and a catalyst, promoting chemoselective mono-N-Boc protection while minimizing side reactions. organic-chemistry.org Other innovative systems have been developed to optimize this protection step, including the use of ionic liquids or heterogeneous catalysts like perchloric acid adsorbed on silica gel, which allows for solvent-free conditions. organic-chemistry.org An environmentally benign approach utilizes β-cyclodextrin as a catalyst in water under neutral conditions. researchgate.net

Table 1: Catalyst and Solvent Systems for N-Boc Protection with Boc₂O

| Catalyst System | Solvent | Key Features | Reference |

|---|---|---|---|

| 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile (MeCN) | Standard catalyst; potential for urea byproduct formation. | chemicalbook.com |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP | Acts as both catalyst and solvent; promotes chemoselective protection. | organic-chemistry.org |

| Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free | Reusable, inexpensive, and efficient solid acid catalyst. | organic-chemistry.org |

| 1-Alkyl-3-methylimidazolium ionic liquids | Ionic Liquid | Catalyzes reaction with excellent chemoselectivity. | organic-chemistry.org |

| β-Cyclodextrin | Water | Green chemistry approach; operates under neutral conditions. | researchgate.net |

The compound 3-aminocyclohexanol is a valuable chiral building block in asymmetric synthesis. nih.govresearchgate.net The synthesis of specific stereoisomers of this compound, such as tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate, necessitates the use of enantiomerically pure 3-aminocyclohexanol precursors. cymitquimica.com

Stereocontrolled synthesis of 3-aminocyclohexanol isomers can be achieved through various methods. The reduction of β-enaminoketones is one such approach, which can yield mixtures of cis and trans diastereomers. nih.govpsu.eduresearchgate.net For example, the reduction of a specific β-enaminoketone with sodium in THF/isopropyl alcohol produced a mixture of cis- and trans-3-aminocyclohexanols in an 89:11 ratio. nih.govpsu.edu To obtain single enantiomers, resolution techniques are employed. These include enzymatic kinetic resolution of protected aminocyclohexanols or the formation of diastereomeric salts with a chiral resolving agent, such as (R)-mandelic acid, which allows for the separation of the desired stereoisomer. researchgate.net

Alternative Synthetic Routes to the Carbamate (B1207046) Moiety

Beyond direct N-Boc protection, other synthetic transformations can be employed to construct the carbamate functional group. These methods often involve the in situ generation of a reactive intermediate that is subsequently trapped to form the final product.

The Curtius rearrangement provides an indirect route to carbamates from carboxylic acids. wikipedia.orgnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which is then trapped by an alcohol. wikipedia.org For the synthesis of a tert-butyl carbamate, the isocyanate intermediate reacts with tert-butanol. The rearrangement is known to proceed with complete retention of the migrating group's stereochemistry, making it valuable for stereospecific syntheses. wikipedia.orgnih.gov

A practical one-pot procedure starts with a carboxylic acid (in this case, a 3-hydroxycyclohexanecarboxylic acid), which reacts with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. organic-chemistry.orgorgsyn.org This intermediate spontaneously undergoes the Curtius rearrangement to the isocyanate, which is then trapped by tert-butoxide (generated in the reaction mixture) to yield the final N-Boc protected amine. organic-chemistry.orgorgsyn.orgnih.gov The reaction can be catalyzed by Lewis acids like zinc(II) triflate. organic-chemistry.orgnih.gov

Table 2: One-Pot Curtius Rearrangement for Boc-Carbamate Synthesis

| Starting Material | Reagents | Key Intermediate | Product | Reference |

|---|

Three-component coupling reactions offer an efficient and atom-economical pathway to carbamates. A notable method involves the coupling of an amine (3-aminocyclohexanol), carbon dioxide, and an alkyl halide (a tert-butyl halide). organic-chemistry.orgacs.org This reaction is typically performed under mild conditions in the presence of a base, such as cesium carbonate (Cs₂CO₃), and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI). organic-chemistry.orgorganic-chemistry.org A key advantage of this method is its ability to preserve the stereochemical integrity of chiral substrates. organic-chemistry.orgorganic-chemistry.org

Modern synthetic chemistry has seen the emergence of copper-catalyzed reactions for the formation of carbon-nitrogen bonds. rsc.org Carbamates can be synthesized via a copper-catalyzed cross-coupling reaction between an amine and an alkoxycarbonyl radical source. organic-chemistry.orgnih.govacs.org This approach is considered environmentally friendly and functions under mild conditions. nih.gov

In this strategy, 3-aminocyclohexanol would be coupled with a reagent that can generate a tert-butoxycarbonyl radical. A typical protocol might involve a copper(II) salt like copper(II) bromide (CuBr₂), a carbazate as the radical precursor, and an oxidant such as tert-butyl hydroperoxide (TBHP) in a suitable solvent like acetonitrile. acs.orgacs.org

Protecting Group Chemistry in the Synthesis of Derivatives

In the multistep synthesis of complex molecules derived from this compound, the hydroxyl and amino functionalities often require differential protection to achieve chemoselectivity. The tert-butyloxycarbonyl (Boc) group already serves as a stable, acid-labile protecting group for the amine. Subsequent reactions often require the protection of the hydroxyl group to prevent unwanted side reactions.

The selective protection of the secondary hydroxyl group on the cyclohexyl ring is a critical step in the synthesis of more complex derivatives. The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its selective removal later in the synthetic sequence. Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of introduction, stability, and varied cleavage conditions. highfine.com

The steric hindrance of the protecting group plays a significant role in selectivity. highfine.com For the secondary hydroxyl on the cyclohexyl ring, a range of silylating agents can be employed.

Trimethylsilyl (TMS): Offers basic protection but is highly labile, making it suitable for temporary protection.

Triethylsilyl (TES): Provides more steric bulk and greater stability than TMS.

tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS): These are significantly bulkier and offer robust protection, showing high stability across a wide range of non-acidic and non-fluoride-containing reagents. highfine.comresearchgate.net The choice between TBDMS and TBDPS can be influenced by the specific reagents used in subsequent steps, with TBDPS offering even greater stability. researchgate.net

The introduction of these silyl groups is typically achieved by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole in a solvent such as dimethylformamide (DMF). harvard.edu Other protecting groups, such as benzyl (Bn) ethers, can also be used. Benzyl ethers are introduced using benzyl bromide with a base like sodium hydride and are stable to a wide variety of conditions but are readily cleaved by catalytic hydrogenation. researchgate.net

Table 1: Common Protecting Groups for the Hydroxyl Functionality

| Protecting Group | Abbreviation | Typical Reagents for Protection | Cleavage Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; HF•Pyridine |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole, DMF | TBAF, THF; HF•Pyridine |

| Triethylsilyl | TES | TES-Cl, Imidazole, DMF | Mild acid; TBAF, THF |

This table provides an overview of common protecting groups applicable to the hydroxyl group on the cyclohexyl ring, along with typical conditions for their introduction and removal.

Orthogonal protection is a fundamental strategy in complex organic synthesis, allowing for the selective removal of one protecting group in the presence of others. iris-biotech.de In derivatives of this compound, this strategy is essential for independently manipulating the amine and hydroxyl groups. The Boc group on the nitrogen is sensitive to strong acids (e.g., trifluoroacetic acid, TFA), while the hydroxyl group can be protected with a group that is stable to acid but labile under different, specific conditions. iris-biotech.depeptide.com

This orthogonality ensures that the amine can be deprotected without affecting the protected alcohol, or vice-versa. iris-biotech.de For example, combining the acid-labile Boc group with a fluoride-labile silyl ether on the hydroxyl group is a classic orthogonal approach.

Example of an Orthogonal Scheme:

Starting Material: this compound (Boc-NH-R-OH).

Hydroxyl Protection: Reaction with TBDMS-Cl yields the silyl ether (Boc-NH-R-OTBDMS).

Selective Amine Deprotection: Treatment with TFA removes the Boc group to yield the free amine while the TBDMS ether remains intact (H₂N-R-OTBDMS).

Selective Hydroxyl Deprotection: Alternatively, treatment of the dual-protected intermediate with tetrabutylammonium fluoride (TBAF) would cleave the silyl ether, leaving the Boc group untouched (Boc-NH-R-OH).

The combination of Fmoc/tBu is another widely used orthogonal pair, particularly in peptide synthesis. iris-biotech.de Similarly, allyl-based protecting groups, such as the allyloxycarbonyl (Alloc) group, which are removed by palladium catalysts, are orthogonal to acid-labile groups like Boc and tert-butyl ethers. ub.edusigmaaldrich.com

Table 2: Orthogonal Protecting Group Pairs for this compound Derivatives

| Amine Protecting Group | Cleavage Condition | Hydroxyl Protecting Group | Cleavage Condition | Orthogonality |

|---|---|---|---|---|

| Boc | Strong Acid (e.g., TFA) | Silyl Ethers (TBDMS, TBDPS) | Fluoride Source (e.g., TBAF) | Yes |

| Boc | Strong Acid (e.g., TFA) | Benzyl Ether (Bn) | Hydrogenolysis (H₂, Pd/C) | Yes |

| Boc | Strong Acid (e.g., TFA) | Alloc | Pd(0) catalyst | Yes |

This interactive table illustrates potential orthogonal protecting group strategies for derivatives of the title compound.

Industrial Scale Synthesis and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires significant process optimization to ensure safety, cost-effectiveness, high yield, and purity.

Other key optimization parameters include:

Reagent Stoichiometry: Precise control over the molar ratios of reactants, such as (1R,3R)-3-hydroxycyclohexylamine and tert-butyl isocyanate or a suitable Boc-anhydride equivalent, prevents waste and the formation of impurities.

Temperature Control: The reaction temperature can significantly affect both the reaction rate and the formation of side products. Maintaining an optimal temperature range, for instance between 20-50°C, is often crucial. orgsyn.org

Solvent Selection: The choice of solvent can influence reaction efficiency and ease of product isolation. Using low-toxicity and easily recoverable solvents like ethyl acetate (B1210297) is preferred in industrial settings to align with green chemistry principles. google.com

Agitation Rate: In heterogeneous reaction mixtures, the stirring rate can impact mass transfer. For some carbamate syntheses, an optimal, non-vigorous stirring rate (e.g., 40–120 rpm) has been found to maximize yield. orgsyn.org

Reaction Time: Extending the reaction time, such as stirring overnight, can sometimes lead to a slight increase in yield by allowing the reaction to proceed to completion. orgsyn.org

Achieving high purity is essential for chemical intermediates, especially those intended for pharmaceutical applications. The primary methods for purifying this compound are chromatography and recrystallization.

Silica Gel Chromatography: This is a standard technique for purifying organic compounds. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), is passed through the column. Due to the polarity of its hydroxyl and carbamate groups, this compound adheres to the polar silica gel and moves down the column more slowly than non-polar impurities. By gradually increasing the polarity of the eluent, the product can be washed off the column and collected as a purified fraction. The purity of the collected fractions is often monitored by thin-layer chromatography (TLC). orgsyn.org

Recrystallization: After initial purification by chromatography or extraction, recrystallization is often employed to obtain a product of high analytical purity. orgsyn.org This involves dissolving the compound in a hot solvent in which it is highly soluble and then allowing the solution to cool slowly. As the solubility decreases with temperature, the compound crystallizes out, leaving impurities behind in the solvent. For this compound, suitable recrystallization solvents include hexane or a mixture of benzene and hexane. orgsyn.org It is important to avoid prolonged heating during this process to prevent loss of the product through volatilization. orgsyn.org

Chemical Transformations and Reactivity of Tert Butyl 3 Hydroxycyclohexyl Carbamate

Deprotection Strategies for the N-Boc Group

The N-Boc group is a widely used amine protecting group in organic synthesis, valued for its stability under many reaction conditions and its susceptibility to removal under specific, controlled protocols. nih.govmasterorganicchemistry.com The deprotection of the Boc group from tert-butyl (3-hydroxycyclohexyl)carbamate unmasks the amino group, making it available for subsequent reactions such as acylation, alkylation, or arylation.

The most common method for the removal of the N-Boc group is through acid-mediated cleavage. acs.org Strong acids, such as trifluoroacetic acid (TFA), are frequently employed, often used neat or as a concentrated solution in a non-reactive solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.commasterorganicchemistry.com

The mechanism proceeds in several steps:

Protonation : The carbonyl oxygen of the carbamate (B1207046) is protonated by the strong acid. commonorganicchemistry.commasterorganicchemistry.com

Carbocation Formation : The protonated intermediate collapses, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid. commonorganicchemistry.comstackexchange.com

Decarboxylation : The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas. commonorganicchemistry.commasterorganicchemistry.com

Amine Formation : This process yields the free amine, which is protonated under the acidic conditions to form the corresponding ammonium salt (e.g., trifluoroacetate salt). commonorganicchemistry.com

The tert-butyl cation generated during the reaction can be quenched by a suitable nucleophilic scavenger, or it can deprotonate to form isobutylene gas. commonorganicchemistry.comnih.gov The evolution of both carbon dioxide and isobutylene necessitates that the reaction be performed in a well-ventilated area and not in a closed system. commonorganicchemistry.com

Table 1: Conditions for Acid-Mediated N-Boc Deprotection

| Reagent | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | 30 min - 4 h |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol (B129727) | Room Temperature | 1 - 4 h |

This table presents typical conditions; specific substrate and scale may require optimization.

Catalytic hydrogenation is not a standard method for cleaving the N-Boc group, which is stable to these conditions. masterorganicchemistry.com Instead, this technique is the hallmark for the removal of the benzyloxycarbonyl (Cbz or Z) protecting group. masterorganicchemistry.comtotal-synthesis.com The Cbz group is readily cleaved by hydrogenolysis, typically using a palladium catalyst on a carbon support (Pd-C) under an atmosphere of hydrogen gas (H₂). masterorganicchemistry.comorganic-chemistry.org

This difference in reactivity between Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups is a cornerstone of modern synthetic strategy, particularly in peptide synthesis. masterorganicchemistry.com It allows for "orthogonal protection," where one group can be selectively removed in the presence of the other. masterorganicchemistry.com For instance, if a molecule contained both an N-Boc and an N-Cbz protected amine, the Cbz group could be removed via hydrogenation while leaving the Boc group intact. masterorganicchemistry.com Conversely, treatment with TFA would cleave the Boc group without affecting the Cbz group. masterorganicchemistry.com This orthogonality enables chemists to unmask specific amino groups at different stages of a complex synthesis.

While strong acids are prevalent, other methods for N-Boc deprotection have been developed to accommodate sensitive substrates. Lewis acids have been explored for this purpose. For example, the cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) system in acetonitrile has been reported for deprotection reactions. organic-chemistry.org However, this system has shown more reliable selectivity for the cleavage of tert-butyl esters in the presence of N-Boc groups, rather than the reverse. organic-chemistry.orgresearchgate.net Under certain conditions, it can lead to the removal of both protecting groups. organic-chemistry.org

Other alternative methods reported for N-Boc deprotection include:

Thermolysis : Heating the N-Boc protected compound, sometimes in a high-boiling point solvent or under supercritical fluid conditions, can induce thermal cleavage. acs.org

Iodine : Catalytic amounts of iodine have been used for the deprotection of various N-Boc substrates under solvent-free conditions. nih.gov

Other Lewis Acids : Reagents such as ferric chloride (FeCl₃) have also been reported to facilitate Boc group removal. researchgate.net

Magic Blue : A combination of the tris-4-bromophenylamminium radical cation (Magic Blue) and triethylsilane can mediate the cleavage of the C–O bond in tert-butyl carbamates under mild conditions. nih.govorganic-chemistry.org

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group on the cyclohexyl ring of this compound is a versatile functional handle for further molecular elaboration. It can undergo a range of reactions typical of secondary alcohols, including oxidation and derivatization.

The secondary alcohol can be oxidized to the corresponding ketone, yielding tert-butyl (3-oxocyclohexyl)carbamate. This transformation is a key step in the synthesis of various biologically active molecules and building blocks. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the desired selectivity, scale, and tolerance of other functional groups.

Commonly used oxidation methods include:

Chromium-Based Reagents : Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane.

Swern Oxidation : Using oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO), followed by a hindered base like triethylamine (B128534).

Dess-Martin Periodinane (DMP) : A mild and highly efficient reagent for oxidizing primary and secondary alcohols.

Hypochlorite-Based Reagents : Sodium hypochlorite (bleach) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

The resulting product, tert-butyl (3-oxocyclohexyl)carbamate, is itself a useful intermediate, with the ketone providing a reactive site for nucleophilic additions or reductive aminations.

Table 2: Representative Oxidation Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Dess-Martin Periodinane (DMP) | Tert-butyl (3-oxocyclohexyl)carbamate |

| Oxidation | Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) | Tert-butyl (3-oxocyclohexyl)carbamate |

The hydroxyl group can be readily derivatized to form esters or ethers, which can alter the molecule's physical properties or act as a protecting group for the alcohol itself.

Esterification : The hydroxyl group can be converted to an ester by reaction with a carboxylic acid (under Fischer esterification conditions with an acid catalyst), an acid chloride, or an acid anhydride. The use of an acid chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine, is common for achieving high yields under mild conditions.

Etherification : Formation of an ether can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide). Etherification can also be achieved via acid-catalyzed reaction with alcohols like tert-butyl alcohol, which leads to the formation of tert-butyl ethers. mdpi.comnih.gov

These derivatization reactions expand the synthetic utility of this compound, allowing for the introduction of new functional groups and the strategic protection of the hydroxyl moiety during multi-step syntheses.

Sulfonylation Reactions

The secondary hydroxyl group of this compound is readily susceptible to sulfonylation. This reaction is a cornerstone transformation, converting the poorly reactive hydroxyl group into a highly effective leaving group, such as a mesylate, tosylate, or nosylate. The resulting sulfonate ester is primed for subsequent nucleophilic substitution or elimination reactions. The general transformation involves reacting the alcohol with a sulfonyl chloride (e.g., methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

The efficiency and stereochemical outcome of the sulfonylation and subsequent reactions are heavily influenced by the conformation of the cyclohexyl ring, as the accessibility of the hydroxyl group depends on its axial or equatorial position.

| Sulfonylating Agent | Base | Solvent | Product | Purpose |

| Methanesulfonyl chloride (MsCl) | Triethylamine (TEA) | Dichloromethane (DCM) | Tert-butyl (3-(methylsulfonyloxy)cyclohexyl)carbamate | Forms a mesylate, a good leaving group |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Chloroform | Tert-butyl (3-(tosyloxy)cyclohexyl)carbamate | Forms a tosylate, a very good leaving group |

| 2-Nitrobenzenesulfonyl chloride (NsCl) | N,N-Diisopropylethylamine (DIPEA) | Tetrahydrofuran (B95107) (THF) | Tert-butyl (3-((2-nitrophenyl)sulfonyloxy)cyclohexyl)carbamate | Forms a nosylate, an excellent leaving group |

Reactivity of the Cyclohexyl Ring System

The reactivity of the functional groups on the cyclohexane (B81311) backbone is intrinsically linked to the ring's stereochemistry and conformational dynamics.

The relative orientation (cis or trans) of the hydroxyl and the Boc-carbamate substituents profoundly impacts their reactivity. The bulky tert-butoxycarbonyl group significantly influences the steric environment around the adjacent hydroxyl group.

Trans Isomers : In the more stable diequatorial conformation of the trans isomer, both functional groups are relatively unhindered and accessible to incoming reagents.

Cis Isomers : In the cis isomer, one group is axial while the other is equatorial. The axial substituent experiences greater steric hindrance from the axial hydrogens on the same side of the ring (1,3-diaxial interactions). An axial hydroxyl group will therefore react more slowly in acylation or sulfonylation reactions compared to its less hindered equatorial counterpart.

This steric influence is critical in synthetic applications. For instance, in reactions where the amine is deprotected and subjected to peptide coupling, the stereochemistry of the ring will dictate the ease with which the coupling reagents can access the amine, thereby affecting reaction rates and yields. The carbamate functionality itself can impose conformational restrictions, influencing how the molecule interacts with enzymes or receptors in medicinal chemistry contexts. nih.gov

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize torsional and steric strain. The equilibrium between the two possible chair conformations is dictated by the steric requirements of the substituents.

For the trans isomer, the conformation where both the hydroxyl and the bulky NH-Boc group occupy equatorial positions is strongly favored. The alternative diaxial conformation is highly disfavored due to severe 1,3-diaxial steric clashes.

For the cis isomer, one substituent must be axial and the other equatorial. A conformational equilibrium (ring flip) will exist between the two forms. The equilibrium will favor the conformation where the sterically larger Boc-protected amino group occupies the more spacious equatorial position.

This conformational preference is not merely a structural curiosity; it has direct consequences for reactivity. A classic example is the E2 (bimolecular elimination) reaction. This reaction requires a specific anti-periplanar (180°) geometry between the leaving group (e.g., a tosylate) and a proton on an adjacent carbon. This arrangement is only achieved when both the leaving group and the proton are in axial positions. Therefore, the feasibility and rate of elimination reactions on derivatives of this compound are directly controlled by the conformational equilibrium and the ability of the molecule to adopt the necessary diaxial arrangement.

Functional Group Interconversions on the Carbamate Scaffold

The Boc-carbamate moiety itself can undergo specific chemical transformations, altering the functionality at the nitrogen atom.

The nitrogen atom within a tert-butoxycarbonyl (Boc) protected amine is generally robust and resistant to oxidation. The electron-withdrawing effect of the carbonyl group and the steric bulk of the tert-butyl group render the nitrogen lone pair less available and nucleophilic. The Boc group is known to be stable towards many common oxidizing agents. organic-chemistry.org

Direct conversion of the carbamate nitrogen to a nitroso (-N=O) or nitro (-NO₂) group is not a standard or feasible transformation. To achieve this functional group interconversion, a deprotection-oxidation sequence is required. First, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine. masterorganicchemistry.com The resulting 3-aminocyclohexanol (B121133) can then be subjected to selective oxidation. The primary amine can be oxidized to a nitroso derivative under specific conditions, for example, using molybdenum-based catalysts and hydrogen peroxide, although this is more commonly applied to aromatic amines. researchgate.net Further oxidation to the nitro compound can also be achieved using potent oxidizing agents.

While acidic treatment of a Boc-carbamate leads to deprotection (cleavage) to the parent amine, certain reductive conditions can convert the carbamate into an N-methyl amine. This transformation is a functional group interconversion rather than a simple deprotection. It involves the reduction of the carbamate's carbonyl group to a methylene group (-C=O → -CH₂-).

For example, magnesium-catalyzed reductions of N-Boc protected amines have been shown to yield the corresponding N-methyl amines. organic-chemistry.org Other powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also achieve this reduction, though conditions must be carefully controlled to favor reduction over simple cleavage. This method provides a direct route to N-methylated products from the readily available Boc-protected precursors.

| Reaction Type | Reagents | Product | Description |

| Deprotection | Trifluoroacetic Acid (TFA) in DCM | (3-hydroxycyclohexyl)amine | Cleavage of the C-O bond of the carbamate to yield the free amine. masterorganicchemistry.com |

| Reductive N-methylation | LiAlH₄ in THF | N-methyl-(3-hydroxycyclohexyl)amine | Reduction of the carbamate carbonyl to a methyl group. |

| Catalytic Reduction | Mg, MeOH | N-methyl-(3-hydroxycyclohexyl)amine | A magnesium-catalyzed reduction that converts the N-Boc group to an N-methyl group. organic-chemistry.org |

Substitution Reactions Involving the Tert-butyl Group

The tert-butyl group within this compound is part of a tert-butoxycarbonyl (Boc) protecting group. The substitution reactions involving this group are primarily centered around the cleavage of the carbon-oxygen bond between the tert-butyl group and the carbamate oxygen. This process is most commonly initiated under acidic conditions. organic-chemistry.orgnih.gov

The generally accepted mechanism for the acid-catalyzed deprotection of a Boc-protected amine involves protonation of the carbonyl oxygen of the carbamate. This is followed by the loss of the stable tertiary tert-butyl cation, which results in the formation of a carbamic acid intermediate. commonorganicchemistry.comtotal-synthesis.com This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. commonorganicchemistry.comtotal-synthesis.com

The reactivity of the tert-butyl group is dominated by the chemistry of the liberated tert-butyl cation. This cation can undergo several subsequent reactions, which represent the primary substitution pathways for the tert-butyl group.

Intermolecular Substitution via Cation Trapping:

The tert-butyl cation generated during the deprotection of the Boc group is a potent electrophile. total-synthesis.com In the absence of a suitable nucleophile, it will typically deprotonate to form isobutylene gas. commonorganicchemistry.comstackexchange.com However, if nucleophilic "scavengers" are present in the reaction mixture, they can trap the tert-butyl cation. organic-chemistry.org This results in the formation of a new tert-butylated species, effectively transferring the tert-butyl group from the carbamate to the scavenger. This process is a form of intermolecular substitution. Common scavengers used in peptide chemistry, such as anisole (B1667542) or thioanisole, can be alkylated by the tert-butyl cation. While specific studies on this compound are not prevalent, this reactivity is a well-established principle in the chemistry of Boc-protected compounds.

Intramolecular Substitution via Friedel-Crafts Alkylation:

In molecules that contain both a Boc-protected amine and an electron-rich aromatic ring, the tert-butyl cation generated upon acid treatment can react intramolecularly. This can lead to a Friedel-Crafts alkylation of the aromatic ring, forming a new carbon-carbon bond and resulting in a cyclized product. masterorganicchemistry.com This reaction pathway is a type of intramolecular substitution. The success of such cyclizations is dependent on the formation of thermodynamically stable ring sizes, typically 5- or 6-membered rings. masterorganicchemistry.com For a molecule like this compound, this specific reaction would not occur due to the absence of an aromatic ring. However, for derivatives of this compound that incorporate an aromatic moiety, this is a potential transformation pathway for the tert-butyl group.

The following table summarizes the general substitution reactions involving the tert-butyl group of a Boc-protected amine.

| Reaction Type | Reagents & Conditions | Tert-butyl Group Fate | Product Type |

| Deprotection (Substitution by H+) | Strong acids (e.g., TFA, HCl) in an inert solvent (e.g., DCM). jk-sci.com | Elimination to isobutylene or polymerization. commonorganicchemistry.com | Free amine (as a salt). commonorganicchemistry.com |

| Intermolecular Substitution (Cation Trapping) | Strong acid (e.g., TFA) with a nucleophilic scavenger (e.g., anisole, thiols). organic-chemistry.org | Alkylation of the scavenger. | Tert-butylated scavenger. |

| Intramolecular Substitution (Friedel-Crafts Type) | Strong acid (e.g., H₃PO₄) in a molecule containing an aromatic ring. masterorganicchemistry.com | Intramolecular alkylation of the aromatic ring. | Cyclized product. |

Stereochemistry and Chiral Purity in Research on Tert Butyl 3 Hydroxycyclohexyl Carbamate

Enantiomeric and Diastereomeric Considerations

The cyclohexane (B81311) ring in tert-butyl (3-hydroxycyclohexyl)carbamate contains two chiral centers, leading to the possibility of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These isomers exist as two pairs of enantiomers, with the (1R,3R) and (1S,3S) isomers being enantiomers of each other, as are the (1R,3S) and (1S,3R) isomers. The relationship between any other pairing is diastereomeric. The cis and trans relationship of the hydroxyl and carbamate (B1207046) groups further defines these diastereomers.

The different stereoisomers of this compound serve as valuable chiral building blocks in organic synthesis, with their specific configurations being exploited to achieve the desired stereochemistry in the final target molecule.

The (1R,3R)-tert-butyl (3-hydroxycyclohexyl)carbamate isomer is a particularly important intermediate in medicinal chemistry. It is a key component in the synthesis of proteolysis-targeting chimeras (PROTACs). wisc.edu PROTACs are bifunctional molecules that induce the degradation of specific proteins. The stereochemistry of the linker component, for which the (1R,3R) isomer is a precursor, is crucial for the binding affinity and efficacy of the final PROTAC in targeting proteins like the androgen receptor for degradation. wisc.edu

The (1S,3S)-tert-butyl (3-hydroxycyclohexyl)carbamate) , as the enantiomer of the (1R,3R) isomer, is also a valuable chiral synthon. nih.govorgsyn.orgbldpharm.com While specific high-profile applications like those for the (1R,3R) isomer are less commonly documented in readily available literature, it serves as a crucial building block in asymmetric synthesis. Its utility lies in providing the opposite stereochemical outcome to its enantiomer, allowing for the synthesis of the enantiomeric series of a target molecule for structure-activity relationship (SAR) studies in drug discovery.

The (1S,3R)-tert-butyl (3-hydroxycyclohexyl)carbamate) and its enantiomer, (1R,3S), are diastereomers of the (1R,3R) and (1S,3S) pair. These isomers are also utilized as chiral intermediates in the synthesis of complex molecules where a specific diastereomeric arrangement is required. Their distinct spatial orientation of the hydroxyl and carbamate groups allows for different conformational preferences and reactivity patterns, making them suitable for constructing specific molecular architectures.

| Isomer | CAS Number | Primary Applications |

|---|---|---|

| (1R,3R)-tert-butyl (3-hydroxycyclohexyl)carbamate | 1638744-95-2 | Key intermediate in the synthesis of PROTACs for targeted protein degradation (e.g., androgen receptor). wisc.edu |

| (1S,3S)-tert-butyl (3-hydroxycyclohexyl)carbamate | 1422443-57-9 | Chiral building block in asymmetric synthesis for accessing enantiomeric series of target molecules. nih.govorgsyn.orgbldpharm.com |

| (1S,3R)-tert-butyl (3-hydroxycyclohexyl)carbamate | 1638744-25-8 | Chiral intermediate for the synthesis of complex molecules requiring a specific diastereomeric configuration. researchgate.netmdpi.comnih.gov |

The spatial arrangement of the hydroxyl and the tert-butoxycarbonylamino groups on the cyclohexane ring significantly influences the chemical and biological properties of the molecule. This is a direct consequence of how these groups can interact with their environment, be it a chemical reagent or a biological target.

In terms of chemical properties, the stereochemistry can affect the rate and outcome of reactions. For instance, the relative orientation of the hydroxyl and carbamate groups can influence their ability to participate in intramolecular reactions or to direct the approach of a reagent to a specific face of the molecule.

The biological properties are even more profoundly affected by stereoisomerism. Biological systems, such as enzymes and receptors, are themselves chiral. This means that they can differentiate between the stereoisomers of a molecule, often leading to one isomer being significantly more active than the others. The incorrect stereoisomer may not only be less active but could also have different or even undesirable biological effects.

A prime example of this is in the field of PROTACs, where the (1R,3R) stereochemistry of the this compound-derived linker is critical for effective binding to the target protein and the E3 ligase, which is necessary to induce protein degradation. wisc.edu An incorrect stereoisomer would lead to a poor fit in the binding pocket, resulting in reduced or no biological activity.

Analytical Techniques for Chiral Purity Determination

Ensuring the stereochemical integrity of a specific isomer of this compound is paramount for its successful application in research and development. Several analytical techniques are employed to determine the chiral purity and enantiomeric excess of these compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers and diastereomers of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including carbamates. nih.govresearchgate.netresearchgate.net The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector of the stationary phase. The hydroxyl and carbamate groups of this compound are key interaction points.

For the separation of the diastereomers of this compound, both chiral and achiral HPLC methods can be effective. researchgate.net However, to separate the enantiomeric pairs, a chiral method is essential. The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation.

| Parameter | Typical Conditions for Chiral Separation |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) nih.govresearchgate.net |

| Mobile Phase | Normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol) nih.govresearchgate.net |

| Detection | UV at a suitable wavelength (e.g., ~210 nm for the carbamate chromophore) |

Gas Chromatography (GC) can also be used to determine the chiral purity of this compound. However, due to the low volatility of the compound, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. sigmaaldrich.comnih.gov

Common derivatization strategies for compounds containing hydroxyl and amine functionalities include silylation or acylation. For instance, the hydroxyl group can be converted to a trimethylsilyl (TMS) ether, and the carbamate nitrogen, after deprotection, can be acylated. Alternatively, the intact carbamate can be analyzed if it is sufficiently volatile or after derivatization of the hydroxyl group.

The separation of the resulting chiral derivatives is then carried out on a chiral GC column. Similar to chiral HPLC, these columns contain a chiral stationary phase that interacts diastereomerically with the enantiomers, allowing for their separation.

Another approach in GC is the use of a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. sigmaaldrich.com Enantiomers, being non-superimposable mirror images, will have CD spectra that are mirror images of each other. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent.

This property makes CD spectroscopy a valuable tool for determining the enantiomeric excess (e.e.) of a sample of this compound. By comparing the CD spectrum of a sample of unknown purity to the spectrum of a pure enantiomer, the e.e. can be calculated. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers.

CD spectroscopy is particularly useful for confirming the absolute configuration of a chiral molecule by comparing the experimental spectrum with that predicted by theoretical calculations or with the spectrum of a known standard.

Chiral Resolution Strategies

The resolution of the enantiomers of this compound or its parent amine, 3-aminocyclohexanol (B121133), is essential for accessing the desired stereoisomer. The selection of a resolution strategy depends on factors such as scale, cost, and the efficiency of separation. The most common approaches include classical resolution via diastereomeric salt formation, enzyme-catalyzed kinetic resolution, and derivatization with chiral auxiliaries for analytical or preparative separation.

Classical resolution is a widely used technique for separating enantiomers of ionizable compounds, such as the amine group in 3-aminocyclohexanol (the precursor to the title compound). This method involves reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgnii.ac.jp Once a diastereomeric salt is isolated, the chiral resolving agent is removed, typically by an acid-base workup, to yield the enantiomerically pure amine. wikipedia.org

The process is highly empirical, and success often depends on finding the right combination of resolving agent and solvent to achieve significant solubility differences between the diastereomeric salts. wikipedia.orgrsc.org For the resolution of racemic cis- and trans-3-aminocyclohexanol, various chiral acids have been successfully employed. A notable example is the use of (R)-mandelic acid to selectively crystallize the (1S,3S)-3-aminocyclohexanol (R)-mandelate salt from a mixture of all four stereoisomers. novartis.comresearchgate.net This demonstrates the power of this technique to isolate a single, desired enantiomer from a complex mixture. novartis.comresearchgate.net The other enantiomers can often be recovered from the mother liquor and resolved using a different resolving agent or recycled. wikipedia.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

|---|---|---|

| Tartaric Acid | Acid | Forms diastereomeric salts with chiral amines. wikipedia.org |

| (R)-Mandelic Acid | Acid | Used to resolve 3-aminocyclohexanol isomers. novartis.comresearchgate.net |

| Camphorsulfonic Acid | Acid | Forms diastereomeric salts with a variety of chiral amines. wikipedia.org |

| Brucine | Base | Used to resolve chiral acids (not directly applicable to the amine but illustrates the principle). wikipedia.org |

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods. nih.gov Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and amines due to their stereoselectivity, broad substrate tolerance, and stability in organic solvents. nih.gov A kinetic resolution relies on the enzyme selectively catalyzing a reaction (e.g., acylation or hydrolysis) on one enantiomer of a racemic mixture at a much higher rate than the other. lookchem.com

For a substrate like this compound or its N-protected precursors, lipase-catalyzed enantioselective acylation is a common strategy. In this process, a racemic alcohol is reacted with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of an acylated product and an unreacted alcohol, now enantiomerically enriched, can then be separated by standard techniques like chromatography.

Research on the closely related N-Cbz-protected 3-aminocyclohexanols has demonstrated the effectiveness of this approach. researchgate.net Lipases such as Candida antarctica lipase B (CALB) are renowned for their efficiency in such transformations. nih.govresearchgate.net Another powerful enzymatic strategy is the desymmetrization of a meso compound. For instance, the desymmetrization of cis-1,3-cyclohexanediol, a structurally similar prochiral precursor, has been achieved with high efficiency and enantioselectivity using CALB-catalyzed transesterification, yielding the chiral monoacetate in up to 93% yield and >99.5% enantiomeric excess (ee). nih.gov This highlights the potential of enzymatic methods to create the desired stereochemistry from an achiral starting material.

Table 2: Examples of Lipase-Catalyzed Resolution of Cyclohexane Derivatives

| Enzyme | Substrate | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | cis-1,3-Cyclohexanediol | Desymmetrization via transesterification | Produced (1S,3R)-3-(acetoxy)-1-cyclohexanol with >99.5% ee. | nih.gov |

| Candida antarctica Lipase B (CALB) | N-Cbz-cis-3-aminocyclohexanol | Kinetic Resolution via acylation | Effective resolution of enantiomers. | researchgate.net |

| Pseudomonas cepacia Lipase | N-Cbz-trans-3-aminocyclohexanol | Kinetic Resolution via acylation | Demonstrated high enantioselectivity depending on solvent and acyl donor. | researchgate.net |

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. While this method is more commonly associated with asymmetric synthesis rather than resolution, the underlying principle of forming separable diastereomers is analogous to classical resolution.

In the context of resolving this compound, a chiral auxiliary could be reacted with the hydroxyl group. For analytical purposes, this is a standard procedure for determining enantiomeric purity. Reagents like Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) are frequently used to convert a mixture of enantiomeric alcohols into a mixture of diastereomeric esters. lookchem.com These diastereomers exhibit distinct signals in NMR spectroscopy (e.g., ¹H or ¹⁹F NMR), allowing for the precise quantification of the enantiomeric excess (ee).

While primarily an analytical tool, this derivatization can be adapted for preparative separation using chromatography, as the resulting diastereomers have different physical properties. However, the need to attach and then cleave the auxiliary makes this method more laborious for large-scale resolution compared to direct crystallization or enzymatic methods. tcichemicals.com The most prominent chiral auxiliaries, such as Evans oxazolidinones, are typically used to control the stereochemistry of alkylation or aldol reactions on a prochiral substrate rather than to resolve a pre-existing racemic mixture.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (1R,3R)-tert-butyl (3-hydroxycyclohexyl)carbamate |

| (1S,3S)-tert-butyl (3-hydroxycyclohexyl)carbamate |

| (1R,3S)-tert-butyl (3-hydroxycyclohexyl)carbamate |

| (1S,3R)-tert-butyl (3-hydroxycyclohexyl)carbamate |

| 3-Aminocyclohexanol |

| (1S,3S)-3-Aminocyclohexanol |

| Tartaric Acid |

| (R)-Mandelic Acid |

| Camphorsulfonic Acid |

| Brucine |

| (+)-Cinchotoxine |

| cis-1,3-Cyclohexanediol |

| (1S,3R)-3-(acetoxy)-1-cyclohexanol |

| N-Cbz-3-aminocyclohexanols |

| cis-2-Aminocyclohexanecarboxamide |

| Mosher's acid (MTPA) |

This compound as a Key Synthetic Intermediate

The structural features of this compound, particularly its stereoisomers like (1R,3R)- and (1S,3S)-tert-butyl (3-hydroxycyclohexyl)carbamate, are crucial for its role as a key intermediate in the synthesis of complex molecules. bldpharm.com The Boc group provides a stable, yet easily removable, protection for the amine functionality, while the hydroxyl group offers a site for further chemical modification. This dual functionality allows for sequential and controlled synthetic transformations, a critical aspect of multi-step pharmaceutical synthesis.

As a chiral building block, this compound is utilized in the synthesis of a wide range of biologically active compounds. Its cyclohexyl core provides a rigid scaffold that can appropriately orient functional groups for optimal interaction with biological targets. One notable application is in the development of proteolysis-targeting chimeras (PROTACs), which are novel therapeutic modalities designed to degrade specific proteins within cells. The compound serves as a key intermediate in creating the linker components of these complex molecules, highlighting its importance in cutting-edge pharmaceutical research.

The carbamate structure is a recurring motif in the design of protease inhibitors. While direct use of this compound as a primary scaffold is not extensively documented in readily available literature, its derivatives are integral to creating peptidomimetic structures that can inhibit enzymes like proteases. For instance, ketoamide derivatives, which can be synthesized from carbamate precursors, have shown potent, time-dependent inhibition of the Hepatitis C Virus (HCV) NS3 protease. nih.gov The development of SCH 503034, a ketoamide inhibitor, showcases a structure-assisted design where such moieties are crucial for activity. nih.gov Furthermore, carbamate-containing molecules are explored as inhibitors for other proteases, such as Dipeptidyl peptidase-4 (DPP-IV), a target in diabetes therapy. mdpi.com The synthesis of DPP-IV inhibitors often involves intermediates with protected amine functionalities, similar to that found in this compound. mdpi.com

The carbamate functional group is a key feature in several compounds designed to act on the Central Nervous System (CNS). Tert-butyl carbamate derivatives serve as important precursors in the synthesis of drugs for neurological and psychiatric conditions. For example, a derivative of tert-butyl carbamate is a key intermediate in the synthesis of Lacosamide, a medication used for the treatment of epilepsy. google.com

Furthermore, research into treatments for Alzheimer's disease has utilized this chemical's structure. A compound named tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4) has been investigated for its potential to act as a β-secretase and acetylcholinesterase inhibitor, which could prevent the aggregation of amyloid-beta peptides characteristic of the disease. nih.gov Studies have also explored O-biphenyl carbamates as dual modulators of the dopamine D3 receptor and fatty acid amide hydrolase (FAAH), which are relevant targets for addiction and other compulsive behaviors. researchgate.net These studies emphasize the importance of the carbamate scaffold in designing molecules with the ability to cross the blood-brain barrier and exert effects within the CNS. researchgate.net Additionally, conformationally constrained amino acids have been used as scaffolds to design neurokinin 1 (NK1) receptor antagonists, which are expressed in the CNS and are targets for various neurological disorders. nih.gov

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. evitachem.com For analogs of this compound, SAR studies involve systematically modifying different parts of the molecule—the cyclohexyl ring, the carbamate group, and other substituents—to optimize potency, selectivity, and pharmacokinetic properties.

The cyclohexyl ring of this compound serves as a scaffold that can be modified to alter the compound's interaction with its biological target. Introducing substituents onto the ring can have significant pharmacological implications. For example, the introduction of a fluorine atom can dramatically influence a molecule's properties, including its metabolic stability and binding affinity. researchgate.net The synthesis of intermediates like 2-(tert-butyl) cyclohexyl methanesulfonate is a step towards creating such fluorinated analogs. researchgate.net Similarly, the preparation of brominated analogs, such as tert-Butyl ((1S,3S,4R)-4-bromo-3-hydroxycyclohexyl)carbamate, indicates that halogenation of the ring is a common strategy to explore new chemical space and modulate biological activity. bldpharm.com These modifications can lead to changes in lipophilicity, polarity, and conformation, all of which are critical for a drug's efficacy.

Varying the substituent groups attached to the core structure is a cornerstone of SAR studies. In a series of O-biphenyl carbamate FAAH inhibitors, replacing the primary carbamoyl group with other functionalities like methyl, hydroxymethyl, or secondary and tertiary amides significantly impacted the compounds' ability to penetrate the CNS. nih.gov This highlights that even small changes to a peripheral group can drastically alter the pharmacokinetic profile of a drug candidate. nih.gov

A study of novel tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives synthesized and evaluated for anti-inflammatory activity provides a clear example of SAR. nih.govresearchgate.net The results, shown in the table below, indicate how different substituents on the benzamido ring affect the anti-inflammatory response. For instance, compounds with electron-withdrawing groups like fluorine (4a) and electron-donating groups like a methoxy group on a naphthyl ring (4i) showed potent activity comparable to the standard drug, indomethacin. researchgate.net

Table 1: Anti-inflammatory Activity of Tert-butyl 2-(substituted benzamido)phenylcarbamate Analogs (4a-j) Data sourced from Bhookya, S. et al. (2017). nih.govresearchgate.net

| Compound | R Group | % Inhibition (after 9h) |

| 4a | 4-fluorophenyl | 54.13% |

| 4b | 4-methylphenyl | 49.03% |

| 4c | 4-methoxyphenyl | 45.16% |

| 4d | 4-chlorophenyl | 50.12% |

| 4e | 3,5-dinitrophenyl | 40.11% |

| 4f | 2-hydroxyphenyl | 42.06% |

| 4g | 2-hydroxy-5-bromophenyl | 44.98% |

| 4h | 2-naphthyl | 48.97% |

| 4i | 6-methoxy-2-naphthyl | 54.23% |

| 4j | 2-furyl | 39.02% |

| Indomethacin | Standard Drug | 55.43% |

Changing the size of the cycloalkane ring is another strategy to modulate activity. Analogs containing cyclobutyl or cyclopentyl rings instead of the cyclohexyl ring are commercially available, indicating their use as building blocks to probe the impact of ring size on biological activity. mdpi.combldpharm.com These modifications alter the conformational flexibility and spatial arrangement of the key functional groups, which can lead to improved binding at the target receptor or enzyme.

Stereochemical Influence on Receptor Binding Affinity

The stereochemistry of the cyclohexyl ring, specifically the cis and trans relationship between the hydroxyl and carbamate groups, is a critical determinant of the three-dimensional shape of molecules derived from this scaffold. This spatial arrangement profoundly influences how these derivative compounds fit into the binding pockets of target proteins, such as enzymes and receptors. While the principle that different stereoisomers exhibit varied biological activities and binding affinities is a cornerstone of medicinal chemistry, specific quantitative data comparing the receptor binding affinities of cis versus trans isomers derived from this compound were not detailed in the reviewed research. The synthesis of derivatives often begins with a mixture of isomers, with subsequent steps potentially separating them to assess the biological relevance of each.

Role in Chemical Library Synthesis for High-Throughput Screening

This compound serves as a key precursor in the generation of chemical libraries for high-throughput screening (HTS). HTS is a drug discovery process that automates the testing of large numbers of chemical compounds against a specific biological target. The utility of this carbamate lies in its bifunctional nature, allowing for the creation of a diverse set of analogues through combinatorial chemistry.

Researchers utilize this scaffold to systematically introduce different chemical groups at the hydroxyl and amine positions, rapidly generating a library of related but distinct molecules. This approach was instrumental in developing assays to screen for inhibitors of N-acylethanolamine hydrolyzing acid amidase (NAAA) google.com. The goal of such library synthesis is to explore the structure-activity relationship (SAR) of a chemical series and to identify compounds with improved potency, better selectivity, or more favorable pharmacokinetic profiles, such as potential inhibitors for the EGFR T790M mutation google.com.

Investigation of Biological Activities of Derived Compounds

Compounds synthesized using this compound as a foundational element have been investigated for their interactions with various biological targets and their potential to treat a range of diseases.

The versatility of the this compound scaffold has enabled its use in the development of inhibitors for several distinct enzyme classes.

Protein Kinase C-theta (PKC-theta): This enzyme is crucial for T-cell activation, making it a target for immunological disorders. The carbamate has been used as a starting material for preparing diaminopyrimidyl compounds designed to inhibit PKC-theta. google.com

Epidermal Growth Factor Receptor (EGFR): Derivatives have been synthesized as potential inhibitors of the EGFR T790M mutation, a common cause of resistance to cancer therapies in non-small cell lung cancer. google.com

CD38: This enzyme is implicated in tumor progression and immune suppression. Heterobicyclic amides derived from the carbamate scaffold have been created as CD38 inhibitors. google.com

N-acylethanolamine hydrolyzing acid amidase (NAAA): The scaffold was used to create inhibitors of NAAA, an enzyme that breaks down the signaling lipid palmitoylethanolamide (PEA), which has anti-inflammatory properties. google.com

Table 1: Enzyme Targets for Compounds Derived from this compound

| Enzyme Target | Associated Function / Pathway | Source Citation |

|---|---|---|

| Protein Kinase C-theta (PKC-theta) | T-cell activation and immune response | google.com |

| Epidermal Growth Factor Receptor (EGFR) T790M | Cancer cell proliferation and survival (resistance mutation) | google.com |

| CD38 | Immune suppression and tumor progression | google.com |

| N-acylethanolamine hydrolyzing acid amidase (NAAA) | Degradation of anti-inflammatory lipids | google.com |

The enzyme-inhibiting properties of these derivative compounds translate into a range of potential therapeutic applications.

Oncology: Through the inhibition of EGFR T790M and CD38, derivatives could play a role in treating various cancers, including non-small cell lung cancer and melanoma. google.comgoogle.com The inhibition of CD38 is also being explored as a mechanism to overcome immunosuppression in the tumor microenvironment. google.com

Inflammation and Pain: By inhibiting NAAA, derived compounds could prevent the degradation of PEA, a strategy aimed at treating inflammatory disorders and associated pain. google.com

Immunological Disorders: The development of selective PKC-theta inhibitors from this scaffold offers a potential therapeutic route for T-cell-mediated autoimmune diseases. google.com

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical property. The lipophilicity and structural characteristics of the cyclohexyl ring can be modified to influence BBB permeability. However, specific studies or data detailing the BBB permeability of compounds derived from this compound were not identified in the reviewed patent literature.

Table of Compound Names

| Compound Name |

|---|

| Tert-butyl (3-hydroxycyclohexyl)carbamate |

| Amelfolide |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |

| Trifluoroacetic acid (TFA) |

| 3-Aminocyclohexanol (B121133) |

| Tert-butyl (3-oxocyclohexyl)carbamate |

| Tert-butyl N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate |

| Lacosamide |

| Tert-butyl ((1R,3R)-3-hydroxycyclohexyl)carbamate |

| Tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate |

| Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate |

| Rosuvastatin |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds, offering precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). jchps.comcore.ac.uk Analysis of NMR spectra allows researchers to map the carbon skeleton and determine the connectivity of atoms within the tert-butyl (3-hydroxycyclohexyl)carbamate molecule. hyphadiscovery.comnih.gov

In ¹H NMR spectroscopy, the chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and integration (relative number of protons) provide a detailed picture of the proton environments. For this compound, the spectrum is characterized by several key regions. The nine equivalent protons of the tert-butyl group on the carbamate (B1207046) (Boc) protecting group typically appear as a prominent singlet around 1.4-1.5 ppm. rsc.org The protons on the cyclohexane (B81311) ring produce more complex signals, appearing as a series of multiplets between approximately 1.0 and 2.2 ppm.

The methine protons—the one attached to the carbon bearing the hydroxyl group (-CH-OH) and the one attached to the carbon bearing the carbamate group (-CH-NHBoc)—are particularly diagnostic. These would be expected to resonate further downfield, typically in the 3.0 to 4.5 ppm range, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The signals for the hydroxyl (-OH) and amine (-NH) protons are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature. jchps.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ (tert-butyl) | ~1.45 | Singlet (s) | 9H |

| Cyclohexane (-CH₂-) | ~1.0 - 2.2 | Multiplets (m) | 8H |

| -CH-OH and -CH-NH- | ~3.0 - 4.5 | Multiplets (m) | 2H |

| -NH- | Variable | Broad Singlet (br s) | 1H |

| -OH | Variable | Broad Singlet (br s) | 1H |

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbonyl carbon (C=O) of the carbamate group is expected to appear significantly downfield, around 155-157 ppm. rsc.org The quaternary carbon and the methyl carbons of the tert-butyl group typically resonate at approximately 80 ppm and 28 ppm, respectively. rsc.orgspectrabase.com

The carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum. The two methine carbons, C-OH and C-NH, would be shifted downfield compared to the other ring carbons, likely appearing in the range of 50-75 ppm. The remaining methylene carbons of the ring would produce signals at higher fields, typically between 20 and 40 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Carbonyl) | ~155 - 157 |

| -C(CH₃)₃ (Quaternary) | ~79 - 81 |

| -CH-OH and -CH-NH- | ~50 - 75 |

| Cyclohexane (-CH₂-) | ~20 - 40 |

| -C(CH₃)₃ (Methyls) | ~28 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. acs.org For this compound (C₁₁H₂₁NO₃), the theoretical exact mass is 215.1521 Da. An HRMS measurement confirming this mass provides strong evidence for the compound's molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.govacs.org This technique is well-suited for analyzing this compound, allowing for its separation from reaction mixtures or impurities before detection by MS. In the mass spectrometer, typically using electrospray ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺ at m/z 216.1594.

A common characteristic in the ESI-MS of Boc-protected amines is the in-source fragmentation or collision-induced dissociation that leads to the loss of the Boc group or its components. nih.govdoaj.org This results in characteristic neutral losses, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da). doaj.orgresearchgate.net The observation of the deprotected amine is a frequent occurrence. chemicalforums.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique for separating and identifying volatile and thermally stable compounds. morressier.com Direct analysis of this compound by GC-MS can be challenging due to its polarity (from the -OH and -NH groups) and potential thermal lability of the Boc group. doaj.org

To improve volatility and thermal stability for GC-MS analysis, the compound often requires a derivatization step. nih.govmdpi.com The hydroxyl and amine groups can be converted to less polar derivatives, such as trimethylsilyl (TMS) ethers/amines. Following derivatization, the compound can be separated on a GC column and analyzed by the mass spectrometer, which typically uses electron impact (EI) ionization. The resulting mass spectrum would show characteristic fragmentation patterns, including the loss of a methyl group, the tert-butyl cation (m/z 57), and other fragments related to the cyclohexane ring and the derivatizing agent. doaj.orgpearson.com

Table 3: Common Mass Spectrometry Fragments for this compound and its Precursors

| Ion/Fragment | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | [C₁₁H₂₂NO₃]⁺ | 216.16 | Protonated molecule, common in ESI-MS. |

| [M-C₄H₈+H]⁺ | [C₇H₁₄NO₃]⁺ | 160.09 | Loss of isobutylene (56 Da) from the Boc group. doaj.org |

| [M-C₅H₈O₂+H]⁺ | [C₆H₁₄NO]⁺ | 116.11 | Loss of the entire Boc group (100 Da). nih.govdoaj.org |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.07 | tert-butyl cation, a very common fragment for Boc-protected compounds. doaj.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. While specific experimental IR data for this compound is not widely available in peer-reviewed literature, the expected characteristic absorption bands can be predicted based on the analysis of closely related compounds containing the same functional moieties.

The key functional groups in this compound are the hydroxyl (-OH) group, the secondary amine (-NH) of the carbamate, the carbonyl (C=O) group of the carbamate, and the C-O and C-N single bonds, in addition to the hydrocarbon backbone of the cyclohexyl and tert-butyl groups.

The expected vibrational frequencies for these functional groups are summarized in the interactive data table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (Carbamate) | Stretching | 3200-3400 | Moderate |

| C-H (Alkyl) | Stretching | 2850-3000 | Strong |

| C=O (Carbamate) | Stretching | 1680-1720 | Strong |

| N-H (Carbamate) | Bending | 1510-1550 | Moderate |

| C-O (Alcohol) | Stretching | 1050-1250 | Strong |

| C-N (Carbamate) | Stretching | 1250-1350 | Moderate |

Detailed Research Findings: